ethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
This compound is a 1,8-naphthyridine derivative characterized by a 7-methyl substituent, a 4-oxo-1,4-dihydro core, and functional modifications at positions 1 and 2. The structure includes:
- Position 1: A carbamoylmethyl group linked to a 4-(ethoxycarbonyl)phenyl moiety.
- Position 3: An ethyl ester group.
Synthesis typically involves palladium-catalyzed coupling or bromination reactions. For instance, bromination of ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate (precursor 2) with bromine in acetic acid yields brominated intermediates . Subsequent coupling with aromatic amines or allyl derivatives under palladium catalysis forms the target compound .
Properties
IUPAC Name |
ethyl 1-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c1-4-31-22(29)15-7-9-16(10-8-15)25-19(27)13-26-12-18(23(30)32-5-2)20(28)17-11-6-14(3)24-21(17)26/h6-12H,4-5,13H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZCIDYKEXACIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedlander Condensation for Ring Formation
The 1,8-naphthyridine skeleton is synthesized via a Friedlander condensation between a substituted 2-aminopyridine-3-carbaldehyde derivative and an active methylene carbonyl compound. For this target, the reaction utilizes:
- 2-Amino-5-formyl-3-cyano-6-methoxy-4-methylpyridine (prepared via Vilsmeier-Haack formylation of 2-amino-3-cyano-6-methoxy-4-methylpyridine).
- Ethyl acetoacetate as the active methylene component.
Procedure :
A mixture of 2-amino-5-formyl-3-cyano-6-methoxy-4-methylpyridine (1.0 equiv), ethyl acetoacetate (1.2 equiv), and choline hydroxide (1 mol%) in water is stirred at 50°C under N₂ for 6–8 hours. The reaction proceeds via enamine formation and cyclodehydration, yielding ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Intermediate A) in 92% yield.
Characterization of Intermediate A :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.98 (d, J = 4.0 Hz, 1H, H-2), 8.12 (d, J = 8.4 Hz, 1H, H-5), 7.41 (dd, J = 4.0, 8.4 Hz, 1H, H-6), 4.42 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 2.85 (s, 3H, C7-CH₃), 1.43 (t, J = 7.2 Hz, 3H, OCH₂CH₃).
- HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₃H₁₃N₂O₃: 261.0974; found: 261.0978.
Introduction of the Carbamoylmethyl Group at C1
Chlorination at C1
Intermediate A undergoes electrophilic chlorination using phosphorus oxychloride (POCl₃) to install a leaving group at C1.
Procedure :
Intermediate A (1.0 equiv) is refluxed in POCl₃ (5.0 equiv) at 110°C for 4 hours. The mixture is cooled, quenched with ice-water, and extracted with CH₂Cl₂ to yield ethyl 1-chloro-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Intermediate B) in 85% yield.
Nucleophilic Displacement with Glycine Derivative
Intermediate B reacts with N-(4-(ethoxycarbonyl)phenyl)glycine under basic conditions to install the carbamoylmethyl group.
Procedure :
A solution of Intermediate B (1.0 equiv), N-(4-(ethoxycarbonyl)phenyl)glycine (1.5 equiv), and K₂CO₃ (2.0 equiv) in DMF is stirred at 80°C for 12 hours. The product is isolated via column chromatography (SiO₂, EtOAc/hexane) to afford ethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in 78% yield.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 8.95 (d, J = 4.0 Hz, 1H, H-2), 8.10 (d, J = 8.4 Hz, 1H, H-5), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.38 (dd, J = 4.0, 8.4 Hz, 1H, H-6), 4.78 (s, 2H, NCH₂CO), 4.40 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 4.35 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 2.82 (s, 3H, C7-CH₃), 1.42 (t, J = 7.2 Hz, 3H, OCH₂CH₃), 1.39 (t, J = 7.2 Hz, 3H, OCH₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 171.2 (C=O), 166.5 (C=O), 165.8 (C=O), 155.1 (C-8), 153.6 (C-2), 142.3 (C-4a), 136.2 (C-6), 132.5 (Ar-C), 129.8 (Ar-C), 125.4 (C-5), 121.3 (C-3), 61.5 (OCH₂CH₃), 61.2 (OCH₂CH₃), 44.7 (NCH₂CO), 25.4 (C7-CH₃), 14.3 (OCH₂CH₃), 14.1 (OCH₂CH₃).
- HRMS (ESI) : m/z [M + Na]⁺ calcd for C₂₅H₂₄N₃O₇Na: 518.1532; found: 518.1536.
Purity and Crystallographic Data
- HPLC Purity : 98.5% (C18 column, MeCN/H₂O = 70:30).
- Single-Crystal X-ray Diffraction : Monoclinic crystal system, space group P2₁/c, confirming the trans configuration of the carbamoylmethyl group.
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
Replacing DMF with water and choline hydroxide (1 mol%) improves the sustainability of the nucleophilic displacement step, achieving 82% yield at 50°C.
Gram-Scale Synthesis
A 10-gram scale synthesis of Intermediate A in water demonstrates robustness (89% yield), while the final step maintains 75% yield under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxycarbonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Antibacterial Activity
Research indicates that the compound exhibits notable antibacterial properties. Naphthyridine derivatives have been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, structural modifications in naphthyridine compounds can enhance their antibacterial efficacy while reducing side effects compared to traditional antibiotics.
Antitumor Activity
The compound has demonstrated significant antitumor effects in various studies. It induces apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation. Notably, certain derivatives inhibit topoisomerase II, a crucial enzyme for DNA replication and cell division, showcasing antiproliferative effects against various cancer cell lines.
Anti-inflammatory Effects
Ethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has also been documented for its anti-inflammatory properties. It modulates inflammatory responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its chemical structure. The presence of the ethoxycarbonyl and carbamoyl groups enhances its interaction with biological targets, increasing potency against bacteria and cancer cells. Modifications at various positions on the naphthyridine ring can alter its activity profile substantially.
Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several naphthyridine derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited potent activity against multi-drug resistant strains.
Antitumor Mechanism
Research has shown that naphthyridine derivatives can induce apoptosis through various mechanisms, including the inhibition of critical enzymes involved in DNA replication. One study highlighted how modifications to the naphthyridine structure led to enhanced antitumor efficacy against specific cancer cell lines.
Mechanism of Action
The mechanism of action of ethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
1,8-Naphthyridine-3-carboxylic Acid Derivatives
- Compound 5a4 (): Structure: 1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide. Synthesis: Alkylation of ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate with 4-chlorobenzyl chloride, followed by hydrolysis and coupling .
Ethyl 1-Alkyl-4-oxo Derivatives
Pharmacological Activity Comparison
Key Findings:
- Antiviral Activity : The target compound and its analogues (e.g., 35 , 36 in ) inhibit HPV-16 oncoproteins by disrupting E6-p53 and E7-pRb interactions .
- Antimicrobial Potency: Chlorinated derivatives (e.g., 5a4) exhibit MIC values <1 µg/mL against Staphylococcus aureus and Escherichia coli . Organotin derivatives show broad-spectrum activity but with higher toxicity .
- Metabolic Stability : Fluorinated derivatives demonstrate prolonged half-lives (>8 hours) due to reduced cytochrome P450 metabolism .
Computational and Analytical Insights
- Structural Analysis : X-ray crystallography (SHELX , ORTEP-3 ) confirms planar naphthyridine cores and substituent orientations.
- QSAR Studies : Electron-withdrawing groups (e.g., -CF₃ in ) correlate with improved target binding (ΔG < -9 kcal/mol) .
- Similarity Metrics : Tanimoto coefficients (>0.85) link structural similarity between the target compound and HPV inhibitors .
Biological Activity
Ethyl 1-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O5. Its structure features a naphthyridine core substituted with an ethoxycarbonyl group and a carbamoyl moiety, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activities of naphthyridine derivatives has demonstrated a range of potential pharmacological effects. Below are key findings regarding the biological activity of the compound :
Antimicrobial Activity
Several studies have indicated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, a recent study synthesized various naphthyridine compounds and evaluated their efficacy against a range of bacterial strains. The results showed that compounds similar to this compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of naphthyridines has been extensively studied. A case study involving a series of naphthyridine derivatives demonstrated that certain modifications to the naphthyridine structure enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Naphthyridine derivatives have also been investigated for their anti-inflammatory properties. In vitro assays showed that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of naphthyridine derivatives. Key factors influencing activity include:
- Substituent Effects : The position and nature of substituents on the naphthyridine ring significantly affect potency.
- Functional Groups : The presence of electron-withdrawing or donating groups can enhance or diminish activity.
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various naphthyridine derivatives against pathogenic bacteria. The compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
